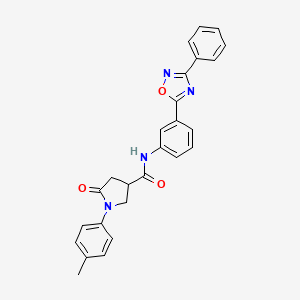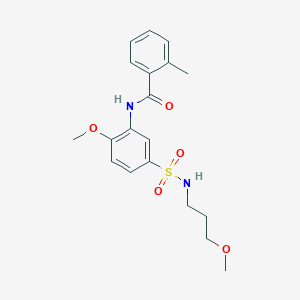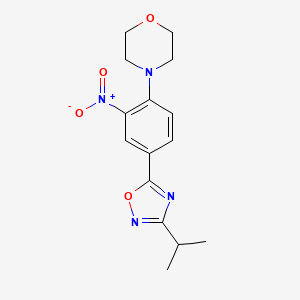
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as IOMePh, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been investigated for its anti-inflammatory and anti-cancer properties. In material science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential use as a fluorescent probe for detecting pollutants in water.
Mechanism of Action
The mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has anti-inflammatory and anti-cancer effects. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its high purity and stability. Additionally, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One area of interest is the development of novel materials and polymers using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the use of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a fluorescent probe for detecting pollutants in water is an area that warrants further investigation.
Synthesis Methods
The synthesis of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine involves the reaction of 4-(2-nitrophenyl)morpholine with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. The product is obtained through a series of purification steps, including recrystallization and column chromatography.
properties
IUPAC Name |
4-[2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(2)14-16-15(23-17-14)11-3-4-12(13(9-11)19(20)21)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKALFYZGFPQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
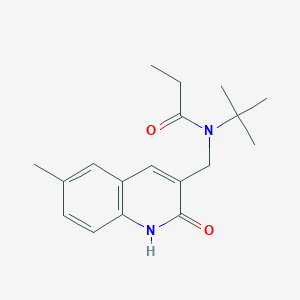
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
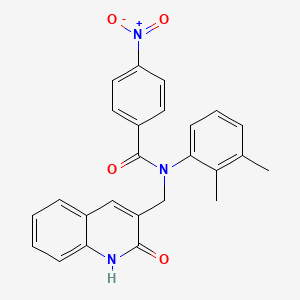
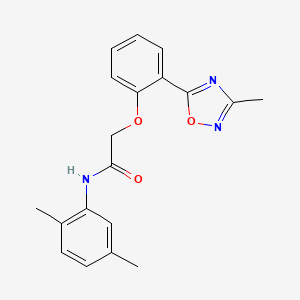
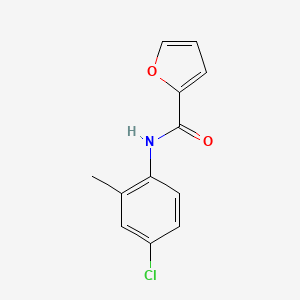
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

